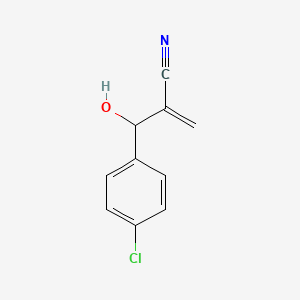
2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile is a chemical compound with the CAS Number: 22056-04-8 . It has a molecular weight of 193.63 .
Synthesis Analysis
The compound has been synthesized and purified through column chromatography . It has been used to synthesize Cr+3, Mn+2, Co+3, Ni+2, Cu+2 complexes under basic conditions .Molecular Structure Analysis
The InChI code for the compound is 1S/C10H8ClNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,10,13H,1H2 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound has been subjected to characterization through spectral analyses and verified with the IR spectrum that was generated computationally by the DFT B3LYP method, with 6-311++ G (d,p) basis set and Hartree Fock (HF) B3LYP method in conjunction with 3-21G(d,p) basis set .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 354.9±42.0 °C at 760 mmHg, and a flash point of 168.4±27.9 °C . It has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .科学的研究の応用
Anticancer Applications
2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile derivatives have shown promise in cancer research. Notably, derivatives such as 2,3‐diphenyl acrylonitriles-bearing halogens have exhibited significant antiproliferative activity against various human cancer cell lines, including MGC‐803, AGS, and BEL‐7402. These compounds have demonstrated potent activities without significant toxicity to non-cancerous cells (Li et al., 2018).
Antimitotic Activity
Certain derivatives, like 2-[Hydroxy(4-bromophenyl) methyl]acrylonitrile, have been found to exhibit antimitotic activity on sea urchin embryonic cells. This suggests potential applications as new classes of anticancer drugs, especially considering their non-substrate nature for ABC proteins (Leite et al., 2012).
Polymer Applications
These compounds also have applications in polymer science. For example, in the radical homopolymerization of certain acrylonitrile derivatives, polymers with specific properties such as a high glass transition temperature have been produced, indicating potential for various industrial applications (Moszner et al., 2003).
Photovoltaic Properties
In the field of solar energy, acrylonitrile derivatives have been used as photosensitizers in dye-sensitized solar cells (DSSCs), improving their light harvesting efficiency and overall power conversion efficiency (Ryu et al., 2009).
Organic Electronics
Acrylonitrile derivatives have also been explored as potential acceptors in organic solar cells. Their unique optical and electronic properties make them suitable for use in bulk heterojunction organic solar cells, demonstrating potential for enhanced photovoltaic performance (Kazici et al., 2016).
Corrosion Inhibition
These compounds have been studied for their role in corrosion inhibition. Certain photo-cross-linkable polymers derived from acrylonitrile have shown efficient inhibitory actions in protecting mild steel from corrosion in acidic mediums, indicating potential industrial applications in material protection (Baskar et al., 2014).
特性
IUPAC Name |
2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,10,13H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCZGEVNRFSAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(C1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(3-methoxyphenyl)-3-[(4-vinylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2981589.png)
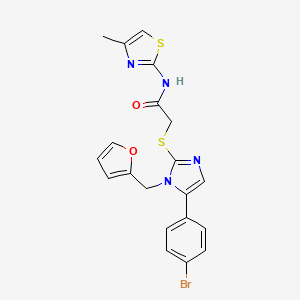
![2-benzamido-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2981592.png)
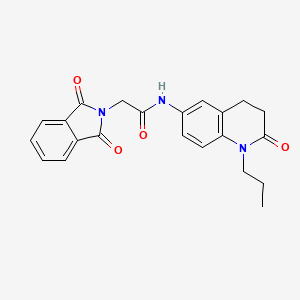


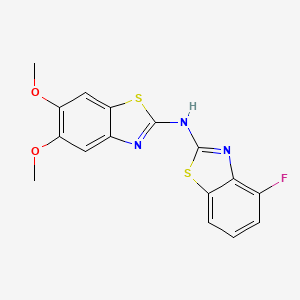
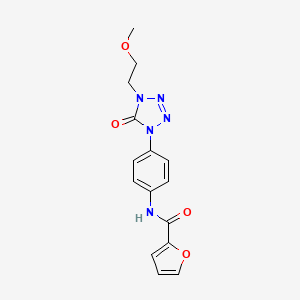
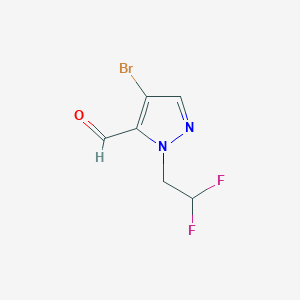
![2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2981602.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2981603.png)
![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2981606.png)
![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine](/img/structure/B2981607.png)

